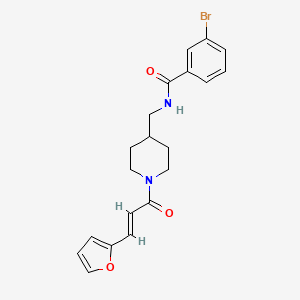

(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide

Beschreibung

This compound features a benzamide core substituted with a bromine atom at the 3-position. The amide nitrogen is connected to a piperidin-4-ylmethyl group, which is further functionalized with a (3-(furan-2-yl)acryloyl) moiety in the (E)-configuration. The bromine substituent likely enhances lipophilicity and affects electronic properties, which could modulate receptor binding or metabolic stability.

Eigenschaften

IUPAC Name |

3-bromo-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c21-17-4-1-3-16(13-17)20(25)22-14-15-8-10-23(11-9-15)19(24)7-6-18-5-2-12-26-18/h1-7,12-13,15H,8-11,14H2,(H,22,25)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTWRBGVRLXKPU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide, identified by CAS number 1235692-55-3, is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 417.3 g/mol. The structure features a bromine atom, a piperidine ring, and a furan moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1235692-55-3 |

| Molecular Formula | C20H21BrN2O3 |

| Molecular Weight | 417.3 g/mol |

| Density | Not available |

| Melting Point | Not available |

Antitumor Properties

Research indicates that (E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide exhibits promising antitumor activity . The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The IC50 value for this effect was reported to be around 25 µM, indicating a potent antitumor effect relative to other known chemotherapeutics .

Antimicrobial Activity

In addition to its antitumor properties, this compound also exhibits antimicrobial activity against a range of pathogens. In vitro assays revealed that it is effective against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These findings suggest that the compound could be explored further as an antimicrobial agent .

The biological activity of (E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in tumor progression and microbial resistance.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing their proliferation.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of (E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide in vivo using xenograft models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor size compared to control groups, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of resistant bacteria. Results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in treating multidrug-resistant infections .

Wissenschaftliche Forschungsanwendungen

It appears that there is no information about the applications of "(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide" in the provided search results. However, the search results do provide information on similar compounds.

Similar Compounds

- (E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide This compound is a useful research compound with the molecular formula C21H23BrN2O4 and a molecular weight of 447.329. BenchChem offers high-quality versions of this compound suitable for many research applications.

- (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide This compound has potential therapeutic applications and has garnered attention in medicinal chemistry. The compound features a unique molecular structure characterized by several functional groups, including a furan moiety, piperidine derivative, oxalamide functional group, and trifluoromethyl group. Its molecular formula is C20H22N4O4, with a molecular weight of approximately 382.4 g/mol. Studies have highlighted the antioxidant properties of compounds similar to this compound, with some derivatives exhibiting antioxidant activity comparable to or exceeding that of ascorbic acid. The anticancer potential of this compound has been assessed through various in vitro assays and may be more cytotoxic against human glioblastoma U-87 cells than triple-negative breast cancer MDA-MB-231 cells.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Benzamide Derivatives

Compound 35 (4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) and Compound 36 (3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide) share the benzamide core with bromine and fluorine substituents but differ in the heterocyclic amine group (pyridinyl vs. piperidinyl) and lack the acryloyl-furan motif .

- Key Differences: Substituent Position: The bromine in the target compound is at the 3-position, whereas in Compound 35, it is at 4-position. This positional variance could alter steric and electronic interactions with target proteins. Heterocyclic Linker: The pyridinyl group in Compounds 35/36 may enhance solubility due to its basic nitrogen, whereas the piperidinyl group in the target compound could improve membrane permeability.

Piperidine-Modified Benzamides

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) features a benzamide linked to a pyrazolopyrimidine-chromen system, contrasting with the target compound’s simpler piperidine-acryloyl-furan architecture .

- Halogenation: Both compounds have bromine/fluorine atoms, but Example 53 includes a 4-oxo-chromen group, which could confer fluorescence or metal-binding properties absent in the target compound.

Piperidinyl Acetylated Derivatives

(E)-N-(1-Acetylpiperidin-4-yl)-2-bromo-4-(4,4,4-trifluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)benzamide (CAS 1416977-69-9) shares the bromobenzamide-piperidine core but replaces the acryloyl-furan group with a trifluoro-trichlorophenyl butenyl chain .

- Electrophilic Moieties: The acryloyl group in the target compound may participate in Michael addition reactions, whereas the trifluoro-trichlorophenyl chain in the analog is more chemically inert.

Structural and Functional Comparison Table

*Estimated based on structural similarity.

Research Implications

- Target Compound : The acryloyl-furan moiety may enhance binding to targets requiring conjugated systems (e.g., serotonin receptors or cytochrome P450 enzymes), while the bromine could act as a steric/electronic modulator .

- Metabolic Stability : The piperidine-methyl group may reduce first-pass metabolism compared to pyridinyl analogs, as seen in Compounds 35/36 .

- Synthonic Gaps: Limited data on the target compound’s biological activity necessitate further studies comparing its efficacy with analogs like Example 53 in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.